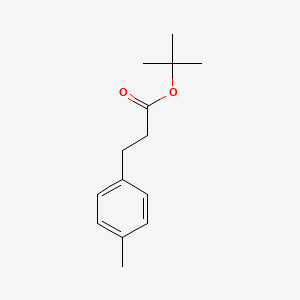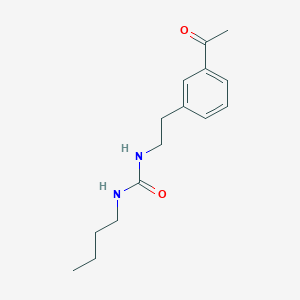![molecular formula C7H11N3O B6321790 1-[(5-Methylfuran-2-yl)methyl]guanidine, 90% CAS No. 45967-48-4](/img/structure/B6321790.png)
1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(5-Methylfuran-2-yl)methyl]guanidine, 90%” is a chemical compound used in scientific experiments. It is a derivative of guanidine, which is a strong organic base found in the urine as a normal product of protein metabolism . Guanidine is also used in laboratory research as a protein denaturant .
Synthesis Analysis
The synthesis of guanidines has been extensively studied. The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .Chemical Reactions Analysis
Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities . They can form hydrogen bonds, and their planarity and high basicity make them very versatile for compounds with biological activity .Wissenschaftliche Forschungsanwendungen
Synthesis of Guanidines
Guanidines are known for their versatility in chemistry due to their ability to form hydrogen bonds, planarity, and high basicity . The compound can be used as a precursor for the synthesis of various guanidine derivatives. These derivatives have a wide range of biological activities and can be used in the synthesis of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists .
Catalytic Organic Synthesis
The methylfuran moiety in the compound can be utilized in catalytic organic synthesis. This involves the transformation of biomass into valuable chemical precursors, such as 5-hydroxymethylfurfural (HMF), which is a key intermediate in producing pharmaceuticals and various other applications .
Biological Activity
Compounds containing guanidine groups exhibit significant biological activity. The subject compound could be explored for its potential biological applications, including its role in modulating biological pathways, serving as a pharmacophore in drug design, or as a building block in medicinal chemistry .
Green Chemistry
The furan ring present in the compound is derived from biomass, which aligns with the principles of green chemistry. It can be used to develop sustainable processes and materials that reduce or eliminate the use and generation of hazardous substances .
Antifungal Agents
Guanidine derivatives have been screened for their antifungal activity. The compound could be modified to create new antifungal agents, potentially contributing to the treatment of fungal infections .
Hydrogen Bonding Studies
Due to the guanidine group’s ability to form hydrogen bonds, this compound can be used in studies to understand hydrogen bonding interactions, which are crucial in many biological processes .
Development of Kinase Inhibitors
Kinase inhibitors are important in the treatment of various diseases, including cancer. The guanidine functionality of the compound can be exploited to develop new kinase inhibitors with improved efficacy and selectivity .
Receptor Antagonist Research
The compound’s guanidine group can interact with various receptors in the body. It can be used in the development of receptor antagonists, which can have therapeutic applications in conditions like hypertension and anxiety disorders .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-2-3-6(11-5)4-10-7(8)9/h2-3H,4H2,1H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLNNVXFYNOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)



![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)
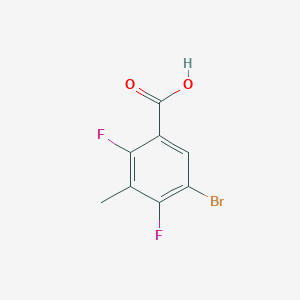
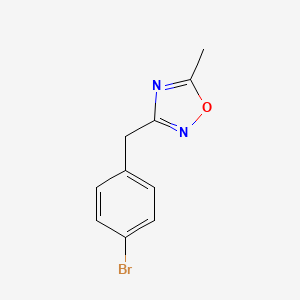
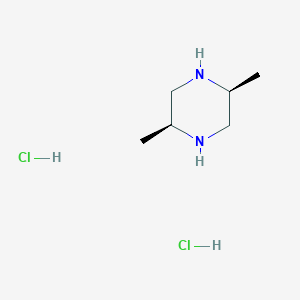
![3-Cyclopropyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6321760.png)
